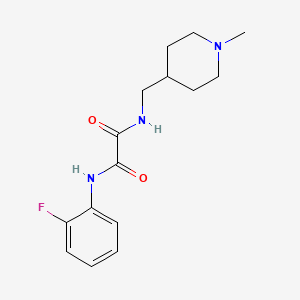

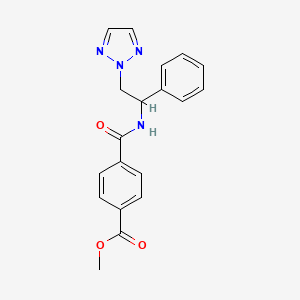

![molecular formula C16H17N5O3 B2930363 2-(2,5-dioxopyrrolidin-1-yl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide CAS No. 2097922-98-8](/img/structure/B2930363.png)

2-(2,5-dioxopyrrolidin-1-yl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(2,5-dioxopyrrolidin-1-yl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide” is a derivative of pyrrolidine-2,5-dione . It has been studied for its potent antiseizure and antinociceptive efficacy in preclinical studies . The compound has shown broad-spectrum antiseizure activity across in vivo mouse seizure models .

Synthesis Analysis

The synthesis of similar compounds involves a coupling reaction of commercially available Boc-d-alanine or Boc-l-alanine with benzylamine or 2-fluorobenzylamine in the presence of dicyclohexylcarbodiimide (DCC) as the coupling agent .Chemical Reactions Analysis

The compound has shown antiseizure properties in commonly employed screening seizure models such as the maximal electroshock seizure test (MES), the subcutaneous pentylenetetrazol seizure test (sc PTZ), as well as the 6 Hz seizure model (32 and 44 mA) in mice .Aplicaciones Científicas De Investigación

Synthesis and Biological Assessment

Innovative Heterocycles Synthesis : A study by Fadda et al. (2017) focused on synthesizing various heterocycles, including pyrrole, pyridine, and pyrazolo derivatives, demonstrating the versatility of pyrrolidin-1-yl and related compounds in generating new chemical entities with potential biological activities [Fadda, Salam, Tawfik, Anwar, & Etman, 2017].

Coordination Complexes and Antioxidant Activity : Research by Chkirate et al. (2019) explored the synthesis of coordination complexes from pyrazole-acetamide derivatives, revealing the impact of hydrogen bonding on self-assembly processes and their significant antioxidant activities, indicating the chemical's utility in developing antioxidant agents [Chkirate, Fettach, Karrouchi, Sebbar, Essassi, Mague, Radi, El Abbes Faouzi, Adarsh, & Garcia, 2019].

Material Science and Synthesis Techniques

- Microwave-Assisted Synthesis : Fahim, Shalaby, & Ibrahim (2019) detailed the microwave-assisted synthesis of a novel 5-aminouracil-based compound, illustrating the efficiency and precision of modern synthesis techniques in creating complex molecules, which could be crucial for pharmaceutical development and material science [Fahim, Shalaby, & Ibrahim, 2019].

Antimicrobial and Antitumor Activities

- Antimicrobial and Antitumor Applications : Studies by Albratty, El-Sharkawy, & Alam (2017) and Bondock, Rabie, Etman, & Fadda (2008) have synthesized novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives showing promising antimicrobial and antitumor activities, highlighting the potential use of pyrrolidin-1-yl derivatives in developing new therapeutic agents [Albratty, El-Sharkawy, & Alam, 2017; Bondock, Rabie, Etman, & Fadda, 2008].

Chemical Synthesis and Design

- Drug Design and Synthesis : Kenda et al. (2004) discovered 4-substituted pyrrolidone butanamides with significant antiepileptic activity, showcasing the compound's application in the design and synthesis of new anticonvulsant drugs. This work emphasizes the compound's relevance in drug discovery and development for neurological conditions [Kenda, Matagne, Talaga, Pasau, Differding, Lallemand, Frycia, Moureau, Klitgaard, Gillard, Fuks, & Michel, 2004].

Safety And Hazards

The compound has shown a remarkable separation between antiseizure activity and CNS-related adverse effects . It has high metabolic stability on human liver microsomes, negligible hepatotoxicity, and relatively weak inhibition of CYP3A4, CYP2D6, and CYP2C9 isoforms of cytochrome P450, compared to reference compounds .

Direcciones Futuras

The compound may be considered as the first-in-class small-molecule PAM of EAAT2 with potential for further preclinical and clinical development in epilepsy and possibly other CNS disorders . The promising in vivo activity profile and drug-like properties of the compound make it an interesting candidate for further preclinical development .

Propiedades

IUPAC Name |

2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(4-pyridin-3-ylpyrazol-1-yl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O3/c22-14(11-21-15(23)3-4-16(21)24)18-6-7-20-10-13(9-19-20)12-2-1-5-17-8-12/h1-2,5,8-10H,3-4,6-7,11H2,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEVLWLSURRRBGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CC(=O)NCCN2C=C(C=N2)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,5-dioxopyrrolidin-1-yl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((3,3-diphenylpropyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2930281.png)

![(2E)-3-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]prop-2-enoic acid](/img/structure/B2930286.png)

![2,4,6-trimethyl-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide](/img/structure/B2930287.png)

![(1R,2R)-methyl 5-methyl-2-oxospiro[cyclopropane-1,3-indoline]-2-carboxylate](/img/structure/B2930289.png)

![[1-[2-Bis(3,5-dimethylphenyl)phosphaniumylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphanium;(2S)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium(2+)](/img/no-structure.png)

![2-(4-chlorophenyl)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B2930296.png)